1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine with (2R)-2-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in disease progression . This inhibition can lead to reduced cell proliferation, induction of apoptosis, and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the chloro and pyrrolidinylmethyl substituents.
6-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the pyrrolidinylmethyl group.
2-[(2R)-2-Pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine: Lacks the chloro substituent.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the chloro and pyrrolidinylmethyl groups enhances its potential as a therapeutic agent by improving its binding affinity and specificity towards molecular targets .
Properties
Molecular Formula |
C12H14ClN3 |
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Molecular Weight |
235.71 g/mol |
IUPAC Name |
6-chloro-2-[[(2R)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H14ClN3/c13-11-4-3-8-6-10(15-12(8)16-11)7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m1/s1 |
InChI Key |
LJIQRYQTOONAEE-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CC2=CC3=C(N2)N=C(C=C3)Cl |
Canonical SMILES |
C1CC(NC1)CC2=CC3=C(N2)N=C(C=C3)Cl |
Origin of Product |
United States |
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